molecular formula C13H18N2 B14376154 3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- CAS No. 90277-82-0

3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl-

Katalognummer: B14376154
CAS-Nummer: 90277-82-0
Molekulargewicht: 202.30 g/mol
InChI-Schlüssel: HJMZJVYIMNRNSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- is a heterocyclic compound characterized by its imidazoline ring structure. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research. The presence of the phenyl group and the tetramethyl substitutions on the imidazoline ring contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethyl-4-phenyl-3-imidazoline-1-oxyl with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. Supercritical carbon dioxide (SC-CO2) has been employed in some processes to enhance the efficiency of the reaction and reduce the environmental impact .

Wirkmechanismus

The mechanism of action of 3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- involves its ability to form stable nitroxyl radicals. These radicals can interact with other molecules, leading to various chemical transformations. The compound’s paramagnetic properties make it useful in ESR spectroscopy, where it acts as a probe to study the dynamics of polymer systems and other materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and stability. Its phenyl group enhances its reactivity and makes it suitable for a broader range of applications compared to other similar compounds .

Eigenschaften

CAS-Nummer

90277-82-0

Molekularformel

C13H18N2

Molekulargewicht

202.30 g/mol

IUPAC-Name

2,2,5,5-tetramethyl-4-phenyl-1H-imidazole

InChI

InChI=1S/C13H18N2/c1-12(2)11(14-13(3,4)15-12)10-8-6-5-7-9-10/h5-9,15H,1-4H3

InChI-Schlüssel

HJMZJVYIMNRNSU-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=NC(N1)(C)C)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.